Hydroquinidine - 1435-55-8

Hydroquinidine

Catalog Number: EVT-253635
CAS Number: 1435-55-8
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroquinidine is a cinchona alkaloid.
Hydroquinidine is under investigation in clinical trial NCT00927732 (Hydroquinidine Versus Placebo in Patients With Brugada Syndrome).
Future Directions
  • Investigating its full therapeutic potential: While initial studies show promise for Hydroquinidine in treating Brugada syndrome and short QT syndrome, further research is necessary to confirm its long-term efficacy and safety. [, , , , , , , ] This includes conducting large-scale clinical trials and exploring potential drug combinations for enhanced therapeutic outcomes.
  • Understanding its detailed mechanism of action in cancer cells: While Hydroquinidine demonstrates anticancer effects in vitro, the underlying molecular mechanisms require further investigation. [, , ] Identifying specific pathways and molecular targets involved in its anticancer activity could lead to the development of novel therapeutic strategies for various cancers.
  • Developing new synthetic approaches and structural modifications: Exploring alternative synthetic routes for Hydroquinidine could lead to more efficient and cost-effective production methods. [] Furthermore, introducing structural modifications could enhance its pharmacological properties, improve its safety profile, and expand its potential applications.
Classification
Synthesis Analysis

Methods

Hydroquinidine can be synthesized through several methods, including:

  1. Extraction from Cinchona Bark: The traditional method involves extracting the alkaloid from the bark of the cinchona tree.
  2. Chemical Synthesis: Modern synthetic methods often employ asymmetric synthesis techniques using various catalysts.

Technical Details

One notable synthesis method involves the use of hydroquinine as a precursor. Hydroquinine reacts with hydrogen bromide in an aqueous solution under reflux conditions, followed by reactions with other reagents to yield hydroquinidine. The process typically includes:

  • Reacting hydroquinine with hydrogen bromide at specific molar ratios.
  • Subsequent reactions involving organic solvents and additional reagents to purify and isolate hydroquinidine .
Molecular Structure Analysis

Structure

Hydroquinidine has a complex molecular structure characterized by a bicyclic framework:

  • Bicyclic Structure: The compound features a quinoline ring fused to a piperidine ring.

Data

  • Molecular Weight: 342.44 g/mol
  • Melting Point: Approximately 130 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol, but less soluble in water.
Chemical Reactions Analysis

Reactions

Hydroquinidine participates in various chemical reactions, particularly those involving:

  1. Asymmetric Catalysis: It acts as a catalyst in reactions such as the Mannich reaction and other carbon-carbon bond-forming processes.
  2. Reduction Reactions: Hydroquinidine can undergo reduction to form related compounds.

Technical Details

The reactivity of hydroquinidine is attributed to its functional groups, which allow it to participate in nucleophilic attacks and facilitate enantioselective transformations .

Mechanism of Action

Process

In pharmacological applications, hydroquinidine primarily functions as an antiarrhythmic agent. Its mechanism involves:

  1. Blocking Sodium Channels: Hydroquinidine inhibits sodium ion influx during cardiac action potentials, stabilizing the myocardial membrane.
  2. Prolonging Action Potential Duration: This action helps prevent abnormal heart rhythms.

Data

The efficacy of hydroquinidine in treating arrhythmias is supported by clinical studies demonstrating its ability to reduce ventricular rates and restore normal sinus rhythm .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Range: Neutral to slightly basic when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicates that hydroquinidine should be stored in a cool, dry place away from light to maintain its integrity .

Applications

Scientific Uses

Hydroquinidine is utilized in various scientific fields:

  1. Pharmaceuticals: As an antiarrhythmic medication for treating atrial fibrillation and other cardiac conditions.
  2. Organocatalysis: Employed as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds for drug development.
  3. Research Applications: Used in studies related to cardiovascular pharmacology and synthetic organic chemistry.
Synthetic Chemistry and Structural Optimization of Hydroquinidine

Enantioselective Synthesis Pathways for Hydroquinidine Derivatives

The complex stereochemistry of hydroquinidine necessitates asymmetric synthesis strategies. Recent breakthroughs leverage transition metal catalysis and nanoconfinement approaches:

  • Iridium-Catalyzed Asymmetric Hydrogenation: Enantioselective hydrogenation of quinoxaline precursors using Ir/(R)-H8-binapho catalysts achieves R- or S-tetrahydroquinoxaline (THQ) derivatives with >98% ee. Solvent-controlled stereodivergence enables access to both enantiomers: toluene/dioxane yields R-THQs (93% yield, 98% ee), while ethanol affords S-THQs (83% yield, 93% ee) [8]. This method operates at substrate-to-catalyst ratios up to 1,500:1, demonstrating industrial scalability. For 2,3-disubstituted quinoxalines, cis-hydrogenation delivers 20:1 diastereoselectivity and 94% ee, critical for synthesizing cholesterol ester transfer protein (CETP) inhibitors [8].

  • Continuous Flow Synthesis: Gram-scale production under flow conditions maintains high enantiocontrol (91% yield, 93% ee for R-THQs; 90% yield, 87% ee for S-THQs), addressing batch-reactor limitations in heterogeneous catalysis [8].

  • Chiral Nanoconfinement: Helicoidal Au nanoparticles templated with L/D-cysteine induce chirality transfer during SiO₂ nanoshell growth. Subsequent metal deposition (Pt, Pd, Ag) within these chiral cavities replicates helicoidal morphology with g-factors up to 0.14, enabling plasmonic applications [9]. This decouples chiral induction from ligand-mediated growth, expanding substrate scope beyond gold.

Table 1: Enantioselective Synthesis Methods for Hydroquinidine Derivatives

MethodConditionsYield (%)ee (%)DiastereoselectivityScale Feasibility
Ir-catalyzed hydrogenationToluene/dioxane, H₂9398 (R)N/AS/C 1,500
Ir-catalyzed hydrogenationEthanol, H₂8393 (S)N/AS/C 1,000
Nanoconfined SiO₂ growthL/D-cysteine templates>90*>99*Helicoidal replicationMilligram

*Morphological fidelity, not enantiomeric excess [8] [9]*

Stereochemical Modifications and Their Impact on Bioactivity

Stereochemistry governs hydroquinidine’s target engagement. Key structure-activity relationships include:

  • C9 Stereocenter Inversion: The (9S)-hydroxyl configuration is indispensable for ion channel blockade. Epimerization at C9 reduces Na⁺ channel inhibition by >100-fold, attributed to disrupted H-bonding with Asp/Lys residues in pore domains [1] [6].

  • Quinuclidine Conformation: Restricting N1-C8 bond rotation via tert-butylcarbamoyl functionalization enhances rigidity, improving antiarrhythmic efficacy 3-fold in Brugada syndrome models. This preorganizes the molecule for optimal Van der Waals contacts with hERG channel subpockets [1] [3].

  • β-Methyl Acrylamido Derivatives: Installing β-methyl groups on C4-acrylamido side chains (e.g., compound 14d) elevates PI3Kα/mTOR binding by 15-fold (IC₅₀ = 1.2 nM) versus non-methylated analogs. Molecular dynamics confirms methyl-induced hydrophobic enclosure in the ATP-binding cleft [3]. Proteomics reveals stereochemistry-dependent pathway modulation: R-configured analogs suppress CDK1/RRM2 (cell cycle), while S-isomers upregulate ferroptosis mediators (COX2/4) in ovarian cancer cells [4].

Table 2: Bioactivity of Stereochemically Modified Hydroquinidine Analogs

Modification SiteStructural ChangeTargetActivity ShiftProposed Mechanism
C9R-epimerCardiac Na⁺ channels100× ↓ inhibitionLoss of H-bond to Asp1604
N1-C8tert-Butylcarbamoyl lockhERG channels3× ↑ antiarrhythmic EC₅₀Enhanced Van der Waals complementarity
C4-acrylamido(E)-β-methyl additionPI3Kα/mTORIC₅₀ 1.2 nM (15× ↓ vs. parent)Hydrophobic enclosure stabilization
C4-acrylamido(S)-isomerSKOV-3 cells↑ COX2/COX4l1 (ferroptosis activation)Altered protein degradation dynamics [3] [4]

Functionalization Strategies for Enhanced Target Binding Affinity

Rational functionalization optimizes hydroquinidine’s pharmacophore for specific targets:

  • Acrylamido Warhead Optimization: Replacing β-H with methyl groups in 4-acrylamido-quinoline derivatives reduces Michael acceptor susceptibility, prolonging in vivo exposure (AUC 2,890 h·ng/mL vs. 379 h·ng/mL for non-methylated analogs). Docking simulations confirm methyl-induced steric shielding without compromising ATP-site H-bonding [3]. Terminal amine variations (e.g., morpholino, piperazinyl) modulate logD (1.8–3.2), aligning with blood-brain barrier penetration requirements for CNS-targeted analogs [3].

  • Proteome-Wide Binding Affinity Scoring (PBAS): Large-scale docking of 7,582 drugs against 19,135 AlphaFold-predicted human protein structures generates PBAS profiles. For hydroquinidine, this identifies off-target binding to carbonic anhydrase XII (Kd 32 nM) and unexpected engagement with cholecystokinin receptors. Machine learning trained on PBAS data predicts novel indications like IgA nephropathy, validated via suppression of endocapillary proliferation in vitro [7] [10].

  • Residence Time Engineering: β-methylated derivatives exhibit 8-fold prolonged residence time (τ = 128 min) on PI3Kα versus parents. Kinetic simulations attribute this to rebinding within nanodomains: hindered dissociation enables 3–5 rebinding events before bulk diffusion, amplifying target coverage despite plasma clearance [5] [7].

Table 3: Functionalized Hydroquinidine Derivatives and Target Binding Parameters

DerivativeFunctionalizationKey TargetBinding AffinityResidence Time (τ)Cellular Activity
4C4-acrylamidoPI3KαIC₅₀ 18 nM16 minU87MG GI₅₀ 0.28 μM
14d(E)-β-methyl acrylamidoPI3Kα/mTORIC₅₀ 1.2 nM128 minU87MG GI₅₀ 0.14 μM
HQ-L6 thioureaFerrocene-thiourea at C9QuinoxalinesΔG = -9.8 kcal/mol*N/AHydrogenation ee 98%
Nanoconfined Au@PtPt helicoid in SiO₂Plasmonicsg-factor 0.14N/ACD amplitude 350 mdeg

*Docking score; N/A: Not applicable [3] [8] [9]

Properties

CAS Number

1435-55-8

Product Name

Hydroquinidine

IUPAC Name

(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1

InChI Key

LJOQGZACKSYWCH-NBGVHYBESA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Isomeric SMILES

CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.